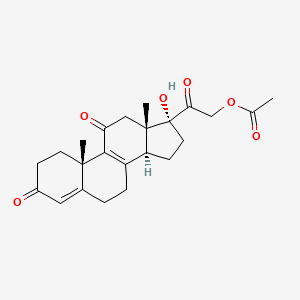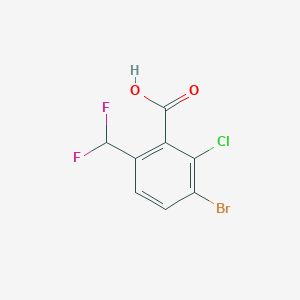
Methyl 3-bromo-5,6-diamino-2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-5,6-diamino-2-fluorobenzoate is an organic compound with the molecular formula C8H8BrFN2O2. This compound is a derivative of benzoic acid and contains bromine, fluorine, and amino functional groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5,6-diamino-2-fluorobenzoate typically involves multiple steps. One common method starts with the bromination of a fluorobenzoate derivative, followed by the introduction of amino groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-5,6-diamino-2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or nitro groups to less oxidized states.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-5,6-diamino-2-fluorobenzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including anti-cancer and anti-inflammatory properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 3-bromo-5,6-diamino-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the amino groups, contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-bromo-5-fluorobenzoate
- Methyl 3-bromo-2-fluorobenzoate
- Methyl 5-bromo-2-fluorobenzoate
Uniqueness
Methyl 3-bromo-5,6-diamino-2-fluorobenzoate is unique due to the presence of both amino groups at the 5 and 6 positions, which significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack these functional groups or have them in different positions.
Eigenschaften
Molekularformel |
C8H8BrFN2O2 |
|---|---|
Molekulargewicht |
263.06 g/mol |
IUPAC-Name |
methyl 2,3-diamino-5-bromo-6-fluorobenzoate |
InChI |
InChI=1S/C8H8BrFN2O2/c1-14-8(13)5-6(10)3(9)2-4(11)7(5)12/h2H,11-12H2,1H3 |
InChI-Schlüssel |
CXTFLJKYEJTXAO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC(=C1F)Br)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





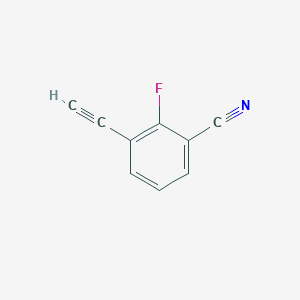
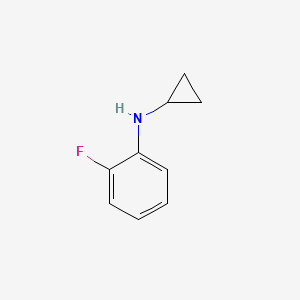

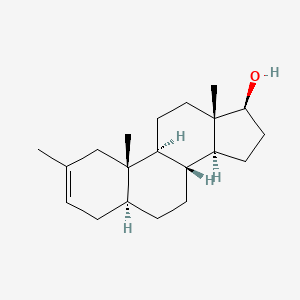
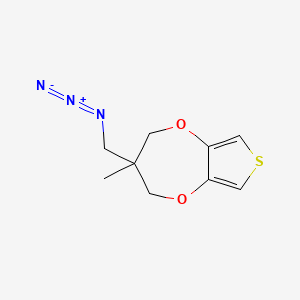
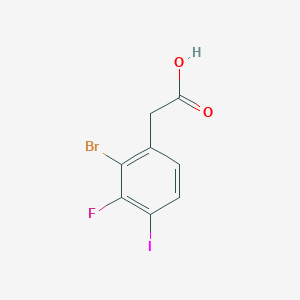
![1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid](/img/structure/B13431115.png)
